molecular formula C13H15N3O3S B2445034 2-[[5-(2-Ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid CAS No. 1551754-55-2

2-[[5-(2-Ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid

Cat. No.: B2445034
CAS No.: 1551754-55-2
M. Wt: 293.34
InChI Key: BHDRZEXYKJGMRI-UHFFFAOYSA-N
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Description

2-[[5-(2-Ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(2-Ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Substitution Reaction: The ethoxyphenyl group is introduced via a substitution reaction, where an ethoxyphenyl halide reacts with the triazole intermediate.

    Thioether Formation: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound under basic conditions.

    Acetic Acid Introduction: Finally, the acetic acid moiety is introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(2-Ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-[[5-(2-Ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[5-(2-Ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-(2-Methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
  • 2-[[5-(2-Fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
  • 2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid

Uniqueness

2-[[5-(2-Ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is unique due to the presence of the ethoxy group, which can influence its solubility, binding affinity, and overall biological activity compared to its analogs.

Properties

IUPAC Name

2-[[5-(2-ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-3-19-10-7-5-4-6-9(10)12-14-15-13(16(12)2)20-8-11(17)18/h4-7H,3,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDRZEXYKJGMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(N2C)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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